N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
Description
N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a unique structural configuration. The molecule features:
- 3,5-dimethylpiperidin-1-yl group: A piperidine ring with methyl substituents at the 3- and 5-positions, enhancing lipophilicity and steric bulk.
- Acetamide backbone: Serves as a central linker, common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12-7-13(2)9-18(8-12)10-14(19)17-15(11-16)5-3-4-6-15/h12-13H,3-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUNRAJKEGATJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2(CCCC2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide is a compound with significant potential in pharmacological research. Its molecular formula is C15H25N3O, and it has a molecular weight of 263.385 g/mol. This compound is of interest due to its possible effects on various biological pathways and its applications in treating neurological disorders.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N3O |
| Molecular Weight | 263.385 g/mol |
| Purity | Typically 95% |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that compounds with similar structures may act as modulators of the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways. This modulation can lead to therapeutic effects in conditions such as anxiety, depression, and attention-deficit/hyperactivity disorder (ADHD).
Preclinical Studies
In preclinical studies, this compound has been evaluated for its efficacy in rodent models. For instance, studies have shown that compounds targeting similar pathways can affect behavior related to addiction and impulse control. Specifically, the following findings have been noted:
- ADHD Models : In studies involving spontaneously hypertensive rats (a model for ADHD), compounds similar to this compound were found to alter the propensity for addiction-related behaviors when administered during critical developmental periods .
- Addiction Studies : Research has highlighted that medications affecting dopamine receptors can influence the likelihood of developing substance use disorders (SUD) when initiated during adolescence . This suggests that this compound may also have implications for addiction treatment strategies.
Case Studies
Several case studies have explored the broader implications of compounds within this class:
- Substance Use Disorder : A study focusing on ADHD medications indicated that timing and type of medication could significantly affect the risk of developing SUD later in life. This emphasizes the importance of understanding the pharmacodynamics of compounds like this compound .
- Neuropharmacology : Investigations into similar piperidine derivatives have revealed their potential as TLR7/8 antagonists, which could modulate immune responses and provide therapeutic avenues for autoimmune disorders .
Future Directions
Research into this compound is still in its early stages. Future studies should focus on:
- Clinical Trials : To establish safety and efficacy in human populations.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Longitudinal Studies : To assess long-term effects and potential risks associated with its use.
Scientific Research Applications
Medicinal Chemistry
1.1. Structure-Activity Relationship Studies
The structural features of N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide allow for modifications that can enhance its biological activity. Researchers have utilized this compound as a scaffold to develop derivatives with improved potency against specific biological targets. The presence of the cyanocyclopentyl group and the piperidine moiety can influence the binding affinity and selectivity for various receptors, making it an important candidate for structure-activity relationship (SAR) studies.
1.2. Anti-inflammatory Potential
Preliminary studies have indicated that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, investigations into related compounds have shown their ability to modulate cytokine production and reduce edema in animal models of inflammation. This suggests that this compound could be explored further for its potential use in treating inflammatory diseases .
Pharmacological Applications
2.1. Neuropharmacology
Given its structural similarity to known neuroactive compounds, this compound may have applications in neuropharmacology. Research into piperidine derivatives has shown that they can interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This compound could be a candidate for further studies aimed at developing treatments for neurological disorders.
2.2. Anticancer Research
The compound's unique structure may also lend itself to anticancer applications. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The exploration of this compound in this context could yield valuable insights into its potential as an anticancer agent.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous acetamide derivatives from diverse chemical classes, focusing on core structures, substituents, and physicochemical properties.
Thiadiazole-Based Acetamides ()
Compounds in (e.g., 5e–5m ) share an acetamide backbone but incorporate a 1,3,4-thiadiazole core instead of aliphatic/cyclic groups. Key differences include:
- Core Structure : Thiadiazole rings are aromatic and planar, enabling π-π stacking interactions, whereas the target compound’s cyclopentane and piperidine groups introduce conformational flexibility and 3D bulk .
- Substituents: Thiadiazole derivatives in feature phenoxy or benzylthio groups (e.g., 4-chlorobenzyl in 5e), which may enhance metabolic stability compared to the target’s dimethylpiperidine and cyanocyclopentyl moieties.
- Physicochemical Properties :
Quinoline-Based Piperidine Derivatives ()
Patented quinoline-piperidine hybrids (e.g., N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) share the following with the target compound:
- Cyano Groups: Both the target and compounds incorporate cyano substituents (e.g., 3-cyano in quinolines), which may enhance binding affinity through dipole interactions .
- Structural Complexity: Quinoline cores in introduce aromaticity and rigidity, contrasting with the target’s aliphatic cyclopentane .
Benzothiazole Acetamides ()
Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ) differ from the target in:
- Core Heterocycle: Benzothiazole’s fused aromatic system contrasts with the target’s non-aromatic cyclopentane and piperidine.
- Phenyl Variants : Methoxy, chloro, and dichloro substituents on phenyl rings () modulate electronic properties differently than the target’s aliphatic groups .
Table 1: Structural and Physicochemical Comparison
Research Implications and Limitations
- Structural Insights: The target’s aliphatic and cyano groups may favor solubility in lipid-rich environments (e.g., blood-brain barrier penetration) compared to aromatic thiadiazole or benzothiazole derivatives.
- Synthetic Challenges : High yields in suggest optimized protocols for thiadiazole derivatives, but the target’s synthesis may require tailored approaches due to steric hindrance from dimethylpiperidine.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:
Formation of intermediates : Reacting 3,5-dimethylpiperidine with chloroacetic acid under basic conditions (e.g., NaOH/K₂CO₃) to yield 2-(3,5-dimethylpiperidin-1-yl)acetic acid.
Cyclopentyl cyanide coupling : Reacting the intermediate with 1-cyanocyclopentyl chloride in solvents like dichloromethane or toluene at controlled temperatures (40–60°C).
Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure >95% purity .
Q. Key Parameters :
- Solvent polarity and base strength critically influence reaction rates and yields.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. What analytical techniques are essential for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl cyanide protons at δ 1.6–2.1 ppm, piperidine methyl groups at δ 1.0–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₅N₃O).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .
Q. How should stability studies be designed to evaluate the compound under various storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to:
- Thermal stress : 40°C/75% relative humidity (RH) for 6 months.
- Photolytic stress : UV light (ICH Q1B guidelines) for 48 hours.
- Analytical Endpoints : Monitor degradation via HPLC for new peaks (degradants) and quantify parent compound loss.
- Storage Recommendations : Use amber vials at -20°C under nitrogen to prevent hydrolysis of the cyanide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility : Conduct parallel in vitro (e.g., enzyme inhibition assays) and in vivo (rodent models) studies to validate potency (e.g., IC₅₀ values).
- Structural Analog Comparison : Compare activity with derivatives lacking the cyanocyclopentyl group to isolate pharmacophore contributions .
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure target interactions, minimizing false positives from assay artifacts .
Q. What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model binding poses with targets (e.g., neurotransmitter receptors). The piperidine moiety may interact with hydrophobic pockets, while the cyanocyclopentyl group influences steric hindrance .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) for 100 ns to assess binding stability.
- Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs to correlate substituent electronegativity or logP with activity .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced selectivity?
Methodological Answer:
- Modular Synthesis : Systematically modify:
- Cyanocyclopentyl group : Replace with fluorinated cyclopropane to enhance metabolic stability.
- Piperidine substituents : Introduce chiral centers (e.g., 3R,5S-dimethyl) to probe stereoselective interactions .
- Off-Target Profiling : Screen against kinase panels or GPCR arrays to identify selectivity risks.
- ADMET Modeling : Predict blood-brain barrier permeability (e.g., SwissADME) and cytochrome P450 inhibition risks .
Q. What experimental strategies validate the compound’s proposed mechanism of action in complex biological systems?
Methodological Answer:
- Genetic Knockdown/Overexpression : Use CRISPR-Cas9 to modulate target expression in cell lines and observe phenotypic rescue.
- Biochemical Pull-Down Assays : Attach biotin tags to the compound for streptavidin bead-based isolation of interacting proteins, followed by LC-MS/MS identification .
- In Vivo Imaging : Radiolabel the compound (e.g., ¹¹C for PET) to track biodistribution and target engagement in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
